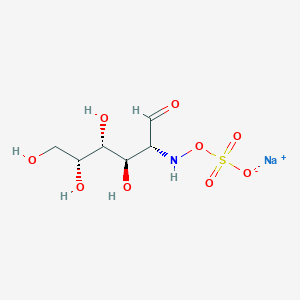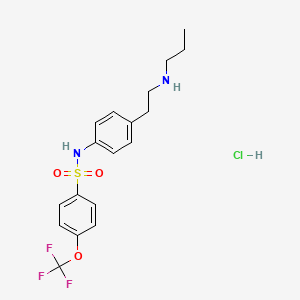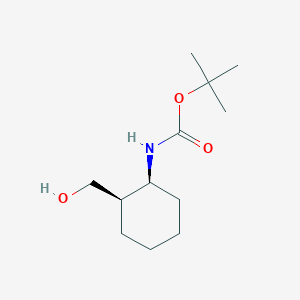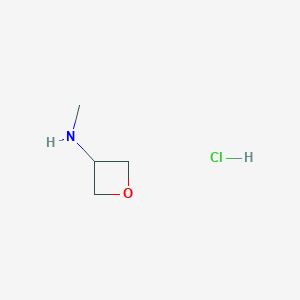
Sodium ((2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)amino sulfate
Overview
Description
Sodium ((2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)amino sulfate, also known as sodium chondroitin sulfate, is a naturally occurring polysaccharide that is found in the connective tissues of animals. It is commonly used as a dietary supplement and in the treatment of joint pain and osteoarthritis.
Scientific Research Applications
Sodium chondroitin sulfate has been extensively studied for its potential therapeutic effects on joint health. It has been shown to have anti-inflammatory and chondroprotective properties, which may help to reduce joint pain and improve mobility in individuals with osteoarthritis. In addition, it has been studied for its potential use in wound healing, as it has been shown to stimulate the production of collagen and other extracellular matrix components.
Mechanism of Action
The exact mechanism of action of Sodium ((2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)amino sulfate chondroitin sulfate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that break down cartilage, such as matrix metalloproteinases and aggrecanases. It may also help to stimulate the production of proteoglycans and other extracellular matrix components, which can help to rebuild damaged cartilage.
Biochemical and Physiological Effects:
Sodium chondroitin sulfate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, stimulate the production of collagen and other extracellular matrix components, and improve joint lubrication and mobility. It may also help to reduce pain and stiffness in individuals with osteoarthritis.
Advantages and Limitations for Lab Experiments
Sodium chondroitin sulfate is a commonly used compound in laboratory experiments due to its anti-inflammatory and chondroprotective properties. However, it can be difficult to work with due to its high molecular weight and complex structure. In addition, it can be expensive to obtain in large quantities, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on Sodium ((2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)amino sulfate chondroitin sulfate. One area of interest is its potential use in the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use in regenerative medicine, as it may help to stimulate the production of extracellular matrix components in damaged tissues. Finally, further research is needed to fully understand the mechanism of action of this compound chondroitin sulfate and its potential therapeutic applications.
properties
IUPAC Name |
sodium;[[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]amino] sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO9S.Na/c8-1-3(7-16-17(13,14)15)5(11)6(12)4(10)2-9;/h1,3-7,9-12H,2H2,(H,13,14,15);/q;+1/p-1/t3-,4+,5+,6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOBSQYPIOHIHO-NQZVPSPJSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)NOS(=O)(=O)[O-])O)O)O)O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)NOS(=O)(=O)[O-])O)O)O)O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NNaO9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride](/img/structure/B3028258.png)








![(S)-tert-Butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3028271.png)